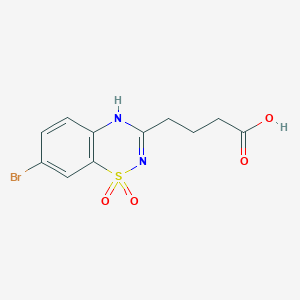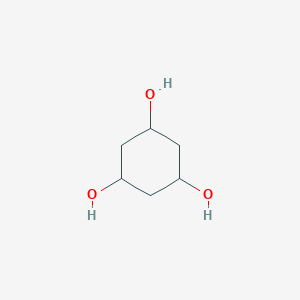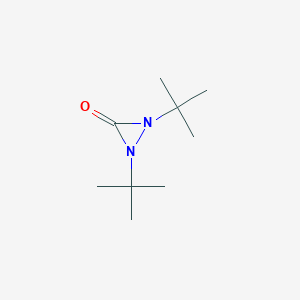
1,2-Di-tert-butyldiaziridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diaziridinone, bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.2640 g/mol . This compound is characterized by its unique structure, which includes a three-membered ring containing two nitrogen atoms and an oxygen atom. It is a highly strained molecule, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diaziridinone, bis(1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with phosgene or its derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed asymmetric allylic and homoallylic diamination reaction . The reaction conditions often require low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of diaziridinone, bis(1,1-dimethylethyl)-, is less common due to the specialized conditions required for its synthesis. when produced on a larger scale, the process involves similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Diaziridinone, bis(1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diaziridinone derivatives.
Scientific Research Applications
Diaziridinone, bis(1,1-dimethylethyl)-, has several applications in scientific research:
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable products.
Mechanism of Action
The mechanism of action of diaziridinone, bis(1,1-dimethylethyl)-, involves its ability to form highly reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable products. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it prone to ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: This compound has a similar structure but lacks the oxygen atom present in diaziridinone, bis(1,1-dimethylethyl)-.
Aziridinone, 1,3-bis(1,1-dimethylethyl)-: Another similar compound with a slightly different arrangement of atoms.
Uniqueness
Diaziridinone, bis(1,1-dimethylethyl)-, is unique due to its highly strained ring structure and the presence of both nitrogen and oxygen atoms in the ring. This makes it more reactive and versatile in chemical reactions compared to its analogs.
Properties
IUPAC Name |
1,2-ditert-butyldiaziridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHLJTGWJIJZMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)N1C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337985 |
Source


|
| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19656-74-7 |
Source


|
| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
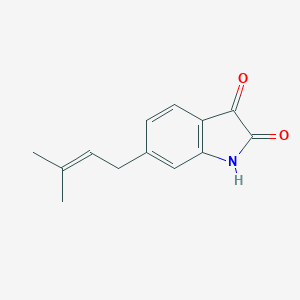

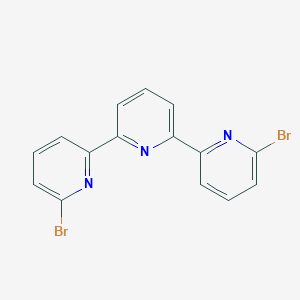
![1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one](/img/structure/B9691.png)

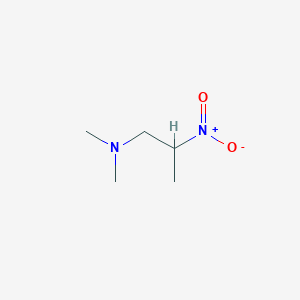


![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene;sulfite](/img/structure/B9708.png)
